molecular formula C14H20ClNO2 B4986203 1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]pyrrolidine

1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]pyrrolidine

Cat. No.: B4986203
M. Wt: 269.77 g/mol
InChI Key: MZBIYLBEROZQSO-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-(2-chlorophenoxy)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]pyrrolidine typically involves the reaction of 2-(2-chlorophenoxy)ethanol with pyrrolidine under specific conditions. The process can be summarized as follows:

    Starting Materials: 2-(2-chlorophenoxy)ethanol and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2-(2-chlorophenoxy)ethanol is added to a solution of pyrrolidine and the base in the solvent. The mixture is then heated to reflux for several hours.

    Purification: After the reaction is complete, the product is purified by techniques such as column chromatography or recrystallization.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxylated, aminated, or thiolated derivatives.

Scientific Research Applications

1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine: Similar structure with a bromine atom, potentially altering its reactivity and biological activity.

    1-[2-[2-(3-Chlorophenoxy)ethoxy]ethyl]pyrrolidine: Positional isomer with the chlorine atom in a different position, affecting its chemical properties.

Uniqueness

1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]pyrrolidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c15-13-5-1-2-6-14(13)18-12-11-17-10-9-16-7-3-4-8-16/h1-2,5-6H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBIYLBEROZQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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